molecular formula C16H16N4O3S B5512547 N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

Cat. No. B5512547
M. Wt: 344.4 g/mol
InChI Key: SLMNEMFFRXAHAI-REZTVBANSA-N
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Description

The compound of interest is part of a broader class of chemicals known as acetohydrazides, which are characterized by their unique molecular structures and potential applications in various fields of chemistry and biology. While the specific compound "N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide" was not directly found in the available literature, related research provides insights into similar compounds' synthesis, molecular and chemical properties, and potential applications.

Synthesis Analysis

Research on related acetohydrazide compounds reveals a diversity of synthetic pathways, often involving condensation reactions of appropriate aldehydes and hydrazides. For example, the synthesis and characterization of novel conformers of acetohydrazide derivatives have been explored, showing the versatility of these compounds through various reaction sequences (Evrard et al., 2022).

Molecular Structure Analysis

The molecular structure of acetohydrazides has been the subject of extensive analysis, including X-ray crystallography and spectroscopic techniques. Studies reveal detailed insights into their crystal and molecular structures, showcasing the importance of substituents on the phenyl ring and how they influence the overall molecular conformation (Quoc et al., 2019).

Chemical Reactions and Properties

Acetohydrazides participate in various chemical reactions, leading to a wide array of derivatives with diverse biological and chemical properties. For instance, the reaction mechanisms involving acetohydrazide derivatives in the synthesis of triazolopyrimidine and its derivatives highlight the chemical reactivity and potential for generating bioactive molecules (Cong et al., 2014).

Scientific Research Applications

Synthesis and Functionalization

The synthesis of complex pyrimidine derivatives, such as N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide, involves various chemical reactions that allow for the creation of novel compounds with potential biological activities. For example, the cyclization of certain pyrimidinyl acetohydrazides in the presence of different reagents can lead to the formation of substituted pyrimidotriazines, which have been explored for their potential biological activities (V. Jakubkienė et al., 2012).

Molecular Docking and Biological Screening

The compound and its derivatives have been subject to molecular docking studies to explore their binding affinities towards various proteins. Such studies are crucial in drug development, providing insights into the potential therapeutic applications of these compounds. Molecular docking and in vitro screening of novel pyrimidine derivatives have shown that these compounds exhibit moderate to good binding energies, indicating potential as therapeutic agents (E. M. Flefel et al., 2018).

Anticancer and Anti-inflammatory Agents

Novel pyrimidine derivatives synthesized from related compounds have shown promising anti-inflammatory and analgesic properties. These compounds have been evaluated as cyclooxygenase inhibitors and displayed significant activity, highlighting their potential in developing new anti-inflammatory and analgesic drugs (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

Pyrimidine-hydrazone derivatives, similar in structure to this compound, have been synthesized and tested for their antimicrobial activity. These studies demonstrate the potential of such compounds in addressing drug-resistant microbial infections, offering a pathway to new antimicrobial agents (Z. Kaplancıklı et al., 2013).

Detection of Heavy Metals

Derivatives of this compound have been utilized in the development of sensors for the detection of heavy metals, such as lead, in environmental samples. These applications are critical for environmental monitoring and public health (M. M. Rahman et al., 2020).

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-5-11(2)19-16(18-10)24-8-15(21)20-17-7-12-3-4-13-14(6-12)23-9-22-13/h3-7H,8-9H2,1-2H3,(H,20,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMNEMFFRXAHAI-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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